![molecular formula C29H25FN4O5 B8146347 赞扎利替尼 CAS No. 2367004-54-2](/img/structure/B8146347.png)
赞扎利替尼
描述
Zanzalintinib, also known as XL092, is a novel, potent, orally bioavailable small molecule inhibitor of several receptor tyrosine kinases . It inhibits the activity of receptor tyrosine kinases implicated in cancer growth and spread, including VEGF receptors, MET, AXL, and MER . These receptor tyrosine kinases are involved in several oncogenic processes, including tumor angiogenesis, proliferation, invasion, and metastasis .
Molecular Structure Analysis
Zanzalintinib has a complex molecular structure. Its IUPAC name is 1-N’-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide . The molecular formula is C29H25FN4O5 and the molecular weight is 528.54 .Physical And Chemical Properties Analysis
Zanzalintinib is a small molecule with a molecular weight of 528.54 . It is orally bioavailable , which means it can be taken by mouth and absorbed into the body. The half-life of Zanzalintinib is 16–22 hours, supporting once-daily dosing .科学研究应用
唑来膦酸的作用机制:赞扎利替尼用于研究唑来膦酸(一种 FDA 批准的药物)的作用机制。它的作用包括调节代谢、血管平滑肌细胞增殖和探索化学致癌作用 (梁等,2019)。
研究抗癌药物耐药性:它是一种用于研究抗癌药物耐药机制的潜在药物,尤其是在白血病、乳腺癌和卵巢癌中 (Yagüe & Raguz,2005)。
药物发现和开发:赞扎利替尼在制定靶向药物的假设方面发挥了作用,为药物发现和开发过程做出了重大贡献 (林和陆,1997)。
乳腺癌骨转移:用赞扎利替尼和舒尼替尼马来酸盐进行治疗可在乳腺癌骨转移中诱导血管重塑,这可以改善恶性骨病变的成像和治疗 (Bäuerle 等,2010)。
预防肿瘤生长:赞扎利替尼可以通过降低间充质干细胞中 MCP-1 的表达来预防肿瘤生长,从而减少肿瘤相关巨噬细胞向肿瘤部位的募集 (贾等,2015)。
成骨分化:赞扎利替尼作为唑来膦酸,导致骨髓来源的间充质干细胞持续致力于成骨分化,可能在体内刺激成骨分化 (Ebert 等,2009)。
降低癌症患者的 VEGF 水平:用赞扎利替尼进行重复的低剂量治疗会导致 VEGF 水平早期、显着且持久下降,这在癌症治疗中很重要 (Santini 等,2007)。
其他应用:赞扎利替尼还因其在治疗罕见形式的癌症中的潜力以及在免疫性血小板减少症 (ITP) 的标准化术语和结局标准背景下的潜力而被研究 (Rodeghiero 等,2009) 和 (Drews,2000)。
作用机制
Zanzalintinib is designed to inhibit multiple receptor tyrosine kinases (RTKs), including VEGFR, MET, TAM kinases (AXL and MER), and other kinases implicated in the growth and spread of cancer . These receptor tyrosine kinases are involved in both normal cellular function and in pathologic processes such as oncogenesis, metastasis, tumor angiogenesis, and resistance to multiple therapies, including immune checkpoint inhibitors .
未来方向
Zanzalintinib is currently being evaluated in several clinical trials for its efficacy in treating various types of cancer . For example, the STELLAR-304 trial is a phase 3 study exploring the efficacy and safety of Zanzalintinib in combination with nivolumab in patients with non-clear cell RCC . Another trial, STELLAR-305, is evaluating Zanzalintinib in combination with Pembrolizumab in patients with previously untreated recurrent or metastatic head and neck cancer . These trials represent the ongoing efforts to understand the potential of Zanzalintinib in cancer treatment.
属性
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O5/c1-31-26(35)22-15-21-23(16-25(22)38-2)32-14-11-24(21)39-20-9-7-19(8-10-20)34-28(37)29(12-13-29)27(36)33-18-5-3-17(30)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)(H,33,36)(H,34,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCKALGNNVYOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zanzalintinib | |
CAS RN |
2367004-54-2 | |
Record name | Zanzalintinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2367004542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zanzalintinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2JC2ZA04 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。